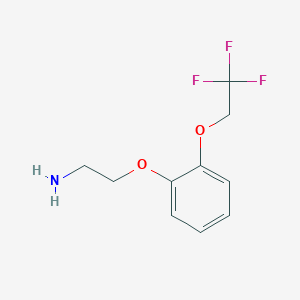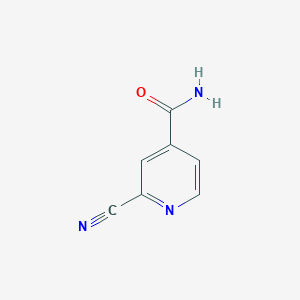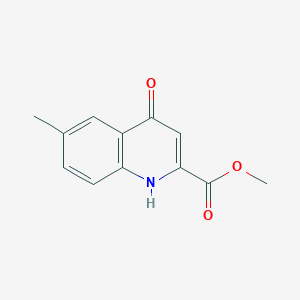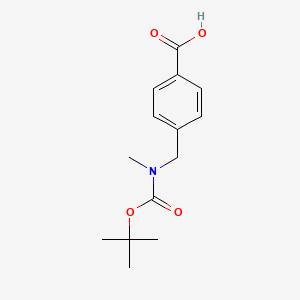
2-(2-(2,2,2-三氟乙氧基)苯氧基)乙胺
描述
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a chemical compound with the molecular formula C10H12F3NO2. It is known for its role as an intermediate in the synthesis of silodosin, an α1a-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia . The compound is characterized by the presence of trifluoroethoxy and phenoxy groups, which contribute to its unique chemical properties.
科学研究应用
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
Target of Action
The primary target of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is the α1-adrenoceptor . This receptor plays a crucial role in the regulation of smooth muscle tone, making it a key target in the treatment of conditions like benign prostatic hyperplasia .
Mode of Action
As an antagonist of the α1-adrenoceptor, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine binds to these receptors, preventing their activation by endogenous catecholamines . This inhibition results in relaxation of smooth muscle tone, particularly in the prostate and bladder neck, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia .
Biochemical Pathways
Its antagonistic action on the α1-adrenoceptor suggests that it may impact the adrenergic signaling pathway, which is involved in a variety of physiological processes including smooth muscle contraction .
Pharmacokinetics
Its adme (absorption, distribution, metabolism, and excretion) properties would be crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine’s action primarily involve the relaxation of smooth muscle in the prostate and bladder neck. This leads to improved urine flow and a reduction in the symptoms of benign prostatic hyperplasia .
Action Environment
Factors such as ph, temperature, and the presence of other drugs could potentially affect its pharmacokinetics and pharmacodynamics .
生化分析
Biochemical Properties
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine plays a significant role in biochemical reactions, particularly in its interaction with α1-adrenoceptors. This compound is a crucial intermediate in the synthesis of Silodosin, which binds to α1-adrenoceptors, inhibiting their activity and thereby alleviating symptoms of benign prostatic hyperplasia . The interaction between 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine and α1-adrenoceptors is characterized by its ability to modulate receptor activity, leading to therapeutic effects.
Cellular Effects
The effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving α1-adrenoceptors. By inhibiting these receptors, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine can alter gene expression and cellular metabolism, leading to reduced smooth muscle contraction and improved urinary flow in patients with benign prostatic hyperplasia .
Molecular Mechanism
At the molecular level, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine exerts its effects through binding interactions with α1-adrenoceptors. This binding inhibits the receptor’s activity, preventing the usual downstream signaling that leads to smooth muscle contraction. Additionally, this compound may influence gene expression by modulating transcription factors associated with α1-adrenoceptor signaling pathways . The inhibition of these receptors results in therapeutic benefits for patients with benign prostatic hyperplasia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine remains stable under controlled conditions, but its degradation products can influence cellular function over extended periods
Dosage Effects in Animal Models
The effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits α1-adrenoceptors, leading to the desired therapeutic outcomes. At higher doses, toxic or adverse effects may be observed, including potential impacts on cardiovascular function and other physiological processes . Threshold effects have been identified, highlighting the importance of precise dosage control in clinical applications.
Metabolic Pathways
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is involved in several metabolic pathways, primarily those associated with its role as an intermediate in Silodosin synthesis. The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the synthesis and therapeutic application of Silodosin.
Transport and Distribution
The transport and distribution of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy . The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its clinical use.
Subcellular Localization
The subcellular localization of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine exerts its effects precisely where needed, enhancing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine typically involves the reaction of 2-nitrochlorobenzene with 2,2,2-trifluoroethanol under basic conditions to form 2-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced to 2-(2,2,2-trifluoroethoxy)aniline, which undergoes further reaction with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
相似化合物的比较
Similar Compounds
2-(2,2,2-Trifluoroethoxy)phenylboronic acid: This compound shares the trifluoroethoxy group and is used in similar synthetic applications.
2-(2,2,2-Trifluoroethoxy)phenol: Another related compound, used in the preparation of phenyl acetate derivatives with sedative effects.
Uniqueness
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is unique due to its dual functional groups (trifluoroethoxy and phenoxy) and its role as a key intermediate in the synthesis of silodosin. Its specific structure allows for selective binding to α1a-adrenoceptors, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4H,5-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPUDOMDSLXWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626701 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
751476-91-2 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)




![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)



